molecular formula C23H19N3O2 B3458933 3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B3458933
M. Wt: 369.4 g/mol
InChI Key: SBYIJBGGJVBVGV-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is known for its unique structural features, which include an isoxazole ring fused to an anthraquinone core

Preparation Methods

The synthesis of 3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of anthraquinone derivatives with nitrile oxides to form the isoxazole ring. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE undergoes various chemical reactions, including:

Scientific Research Applications

3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the dimethylamino and toluidino groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE include:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

12-(dimethylamino)-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-13-8-10-14(11-9-13)24-17-12-18(26(2)3)21-20-19(17)22(27)15-6-4-5-7-16(15)23(20)28-25-21/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYIJBGGJVBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 6
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3-(DIMETHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

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